3-(Thiophen-2-yl)piperidin-hydrochlorid

Übersicht

Beschreibung

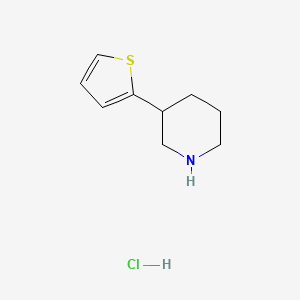

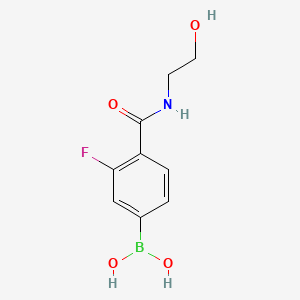

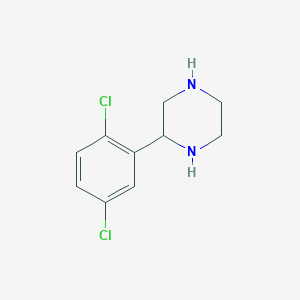

3-(Thiophen-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H14ClNS . It is used in laboratory chemicals and for the synthesis of substances .

Synthesis Analysis

Piperidines, including 3-(Thiophen-2-yl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives, which are of particular interest due to their unique biochemical properties, has been explored . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .Molecular Structure Analysis

The molecular structure of 3-(Thiophen-2-yl)piperidine hydrochloride is based on a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Piperidinderivate sind bekanntlich wichtige Bausteine in der medizinischen Chemie für die Konstruktion von Arzneimitteln aufgrund ihrer vielfältigen biologischen Aktivitäten . Das Vorhandensein eines Thiophenrings kann zu den elektronischen Eigenschaften der Verbindung beitragen und sie möglicherweise nützlich für die Entwicklung neuer Pharmazeutika machen.

Organische Synthese

Die Verbindung könnte in organischen Synthesereaktionen verwendet werden, wie z. B. Mehrkomponentenreaktionen, aufgrund ihrer potenziellen Reaktivität als Piperidinderivat .

Chemische Sonden

Derivate des Thiophens können verwendet werden, um chemische Sonden für biologische Studien zu erstellen . Die betreffende Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese solcher Sonden dienen.

Ligandsynthese

Thiophen-haltige Verbindungen können als Liganden in der Koordinationschemie fungieren . Die Verbindung könnte an der Synthese von Schiff-Basen beteiligt sein, die häufig als Liganden verwendet werden.

Kinasehemmung

Piperidinderivate wurden als Kinaseinhibitoren entwickelt, die in der Krebstherapie eine wichtige Rolle spielen . Die Verbindung könnte möglicherweise auf ihre Kinasehemmungseigenschaften untersucht werden.

Heterocyclische Chemie

Die Verbindung könnte in der heterocyclischen Chemie eingesetzt werden, um neue Thiophenderivate mit verschiedenen Substitutionen zu synthetisieren, die Anwendungen in verschiedenen Bereichen der Chemie finden .

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit various kinases, including fgfr 3, egfr, jak, and ron . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival .

Mode of Action

It is suggested that similar compounds may exert their anticancer activities through inhibiting various kinases . Kinase inhibition can disrupt the signaling pathways that regulate cell proliferation and survival, potentially leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Based on its potential kinase inhibitory activity, it may impact several signaling pathways, including the fgfr, egfr, jak-stat, and ron pathways . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival .

Result of Action

Similar compounds have been reported to exhibit moderate to potent cancer cell proliferation inhibitory activities . This suggests that 3-(Thiophen-2-yl)piperidine hydrochloride may also have potential anticancer effects.

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs, including 3-(Thiophen-2-yl)piperidine hydrochloride, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

3-(Thiophen-2-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, similar to other thiophene derivatives . These interactions can modulate the activity of these channels, affecting cellular excitability and signaling. Additionally, 3-(Thiophen-2-yl)piperidine hydrochloride may interact with other proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of 3-(Thiophen-2-yl)piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Moreover, 3-(Thiophen-2-yl)piperidine hydrochloride can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 3-(Thiophen-2-yl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For instance, its interaction with voltage-gated sodium channels involves binding to specific sites on the channel protein, altering its conformation and function . Additionally, 3-(Thiophen-2-yl)piperidine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 3-(Thiophen-2-yl)piperidine hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 3-(Thiophen-2-yl)piperidine hydrochloride remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(Thiophen-2-yl)piperidine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing inflammation or modulating cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects.

Metabolic Pathways

3-(Thiophen-2-yl)piperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction with these enzymes can influence the metabolic flux and levels of specific metabolites, impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 3-(Thiophen-2-yl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving specific transporters that recognize its structure . Once inside the cell, 3-(Thiophen-2-yl)piperidine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 3-(Thiophen-2-yl)piperidine hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.

Eigenschaften

IUPAC Name |

3-thiophen-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h2,4,6,8,10H,1,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYQSUJVIWWENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1387952.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387958.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)